REACTION_CXSMILES
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O[C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]=1[CH3:13].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]=1[CH3:13]
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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OC1=C(C(=NC=N1)C(=O)OCC)C
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Name
|
|
Quantity
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1000 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to RT
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Type
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CUSTOM
|
Details
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the excess POCl3 was removed under reduced pressure
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Type
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CUSTOM
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Details
|
quenched with ice water
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
|
WASH
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Details
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The combined organic phase is washed with water, brine
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)C(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |